Hydroxysalinosporamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxysalinosporamide A is a derivative of salinosporamide A, a potent proteasome inhibitor. This compound is synthesized by displacing the chloroethyl group at C-2 of salinosporamide A with a hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxysalinosporamide A can be synthesized through semi-synthetic modifications of salinosporamide A. The process involves the displacement of the chloroethyl group at C-2 with a hydroxyl group . This modification can be achieved using various reagents and conditions, including the use of hydroxylating agents under controlled temperature and pressure conditions.
Industrial Production Methods: The industrial production of this compound involves the fermentation of Salinispora tropica or Salinispora arenicola to produce salinosporamide A, followed by the semi-synthetic modification to this compound . The fermentation process requires specific marine conditions, including the presence of salt, to support the growth of the bacteria .
Chemical Reactions Analysis
Types of Reactions: Hydroxysalinosporamide A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted compounds .
Scientific Research Applications
Hydroxysalinosporamide A has several scientific research applications, including:
Mechanism of Action
Hydroxysalinosporamide A is part of the salinosporamide family, which includes other compounds such as iodosalinosporamide, azidosalinosporamide, and thiocyanosalinosporamide . These compounds share a densely functionalized γ-lactam-β-lactone bicyclic core but differ in their functional groups at C-2 and C-13 . This compound is unique due to the presence of a hydroxyl group at C-2, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Iodosalinosporamide: Contains an iodoethyl group at C-2.
Azidosalinosporamide: Contains an azido group at C-13.
Thiocyanosalinosporamide: Contains a thiocyanate group at C-13.
Hydroxysalinosporamide A stands out due to its unique functionalization, which contributes to its potent proteasome inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(1S,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-hydroxyethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C15H21NO5/c1-14-10(7-8-17)12(19)16-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,17-18H,2,4,6-8H2,1H3,(H,16,19)/t9-,10+,11+,14+,15-/m1/s1 |
InChI Key |
DFPICJSFDWISKN-YRRINSJYSA-N |
Isomeric SMILES |
C[C@]12[C@H](C(=O)N[C@@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCO |
Canonical SMILES |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.